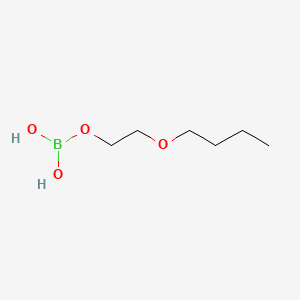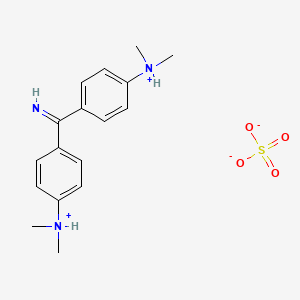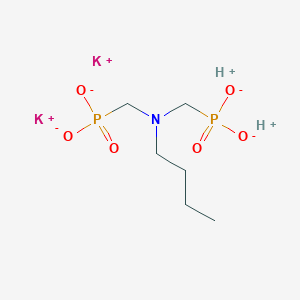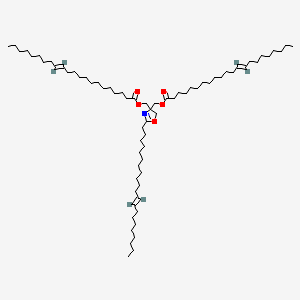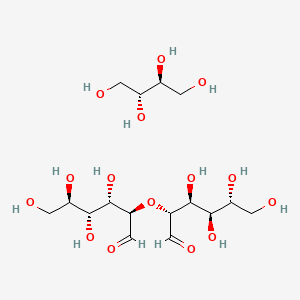
d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol is a complex carbohydrate derivative. This compound is formed by the etherification of d-glucose with (R*,S*)-1,2,3,4-butanetetrol, resulting in a molecule that combines the properties of both glucose and butanetetrol. d-Glucose is a naturally occurring sugar that plays a crucial role in energy metabolism, while butanetetrol is a polyol with multiple hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol typically involves the reaction of d-glucose with (R*,S*)-1,2,3,4-butanetetrol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, cost considerations, and environmental impact. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield polyols.
科学研究应用
d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of ether-linked carbohydrates.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of glycosidases and other carbohydrate-modifying enzymes.
Medicine: The compound is explored for its potential therapeutic applications, such as in drug delivery systems and as a component of biomaterials.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo enzymatic hydrolysis to release d-glucose and butanetetrol, which can then participate in various metabolic pathways. The specific pathways and molecular targets depend on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol include other ether-linked carbohydrates and polyols, such as:
- d-Glucose, ether with glycerol
- d-Glucose, ether with erythritol
- d-Glucose, ether with xylitol
Uniqueness
The uniqueness of this compound lies in its specific combination of glucose and butanetetrol, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific reactions and interactions that are not possible with other ether-linked carbohydrates.
属性
CAS 编号 |
100402-58-2 |
|---|---|
分子式 |
C16H32O15 |
分子量 |
464.4 g/mol |
IUPAC 名称 |
(2S,3R)-butane-1,2,3,4-tetrol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C4H10O4/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;5-1-3(7)4(8)2-6/h3-14,17-22H,1-2H2;3-8H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;3-,4+/m1./s1 |
InChI 键 |
MLOCSTHLBMHZED-UWYJJHGASA-N |
手性 SMILES |
C([C@H]([C@H](CO)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
规范 SMILES |
C(C(C(CO)O)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
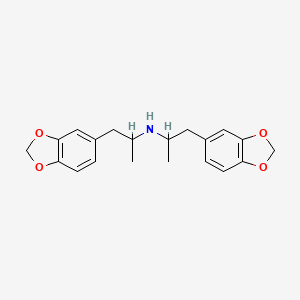
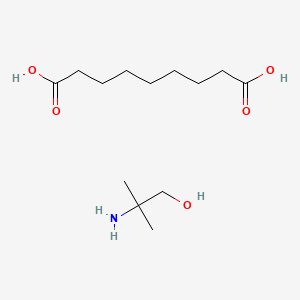
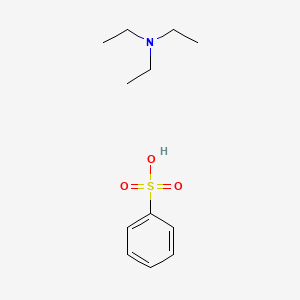
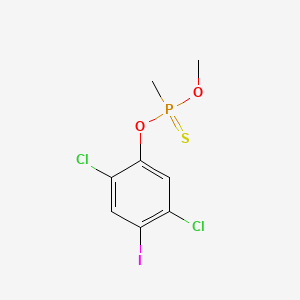

![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)

